Ushinsunine

描述

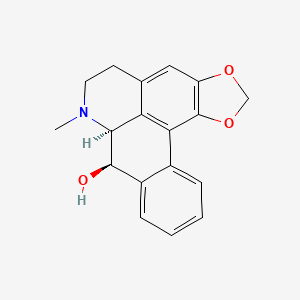

Structure

2D Structure

属性

CAS 编号 |

3175-89-1 |

|---|---|

分子式 |

C18H17NO3 |

分子量 |

295.3 g/mol |

IUPAC 名称 |

(12S,13R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |

InChI |

InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1 |

InChI 键 |

NVMGTUCOAQKLLO-DLBZAZTESA-N |

手性 SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1[C@@H](C5=CC=CC=C54)O)OCO3 |

规范 SMILES |

CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |

产品来源 |

United States |

准备方法

Total Synthesis via Catalytic Hydrogenation

The absolute configuration of this compound was resolved through a stereospecific synthesis pathway:

- Starting Material : Benzalaminoacetal derivatives.

- Catalytic Hydrogenation :

- Pschorr Cyclization : Intramolecular coupling of diazonium salts forms the aporphine skeleton.

Reaction Scheme :

$$

\text{Benzalaminoacetal} \xrightarrow{\text{H}_2/\text{Pt black}} \text{D-Roemerine} \xrightarrow{\text{Pschorr}} \text{this compound}

$$

Partial Synthesis from Liriodenine (Micheline B)

Liriodenine (C₁₇H₉NO₃), a related oxoaporphine, serves as a precursor:

- Reduction :

- Methylation :

- Challenges : Low yields (≤30%) due to side reactions (e.g., dehydration to anhydro-ushinsunine).

Key Analytical Validation Methods

Synthetic and natural this compound are validated using:

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇NO₃ | |

| Molecular Weight | 295.30 g/mol | |

| Topological PSA | 41.90 Ų | |

| LogP | 2.20 | |

| Melting Point | 210–212°C |

化学反应分析

Ushinsunine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline compounds .

科学研究应用

Ushinsunine has been studied for its antifungal and antibacterial activities. It has shown inhibitory effects against several fungal strains, including Fusarium oxysporum, Alternaria sp., and Aspergillus niger . Additionally, it exhibits antibacterial properties against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . These properties make this compound a potential candidate for developing new antimicrobial agents.

作用机制

The mechanism of action of Ushinsunine involves its interaction with microbial cell membranes, leading to increased permeability and eventual cell death . The compound targets specific enzymes and proteins within the microbial cells, disrupting their normal functions. This mechanism is similar to other isoquinoline alkaloids, which often interfere with DNA synthesis and repair .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ushinsunine shares structural homology with several aporphine and benzylisoquinoline alkaloids. Key comparisons include:

Oxothis compound

- Structural Difference : Oxothis compound is a C-7 oxidized derivative of this compound, featuring a ketone group at position C-7 instead of a hydroxyl group .

- Bioactivity : While this compound exhibits moderate antibacterial activity, oxothis compound shows reduced solubility and weaker interactions with microbial enzymes like thymidylate synthase due to its oxidized moiety .

Liriodenine

- Structural Difference: Liriodenine is an oxoaporphine alkaloid with a lactone ring system, unlike this compound’s non-oxidized aporphine framework .

- Bioactivity : Liriodenine demonstrates stronger antifungal activity against Curvularia verrucosa but lower binding affinity to S. aureus thymidylate synthase compared to this compound .

Magnoflorine

- Structural Difference: A quaternary benzylisoquinoline alkaloid with a charged nitrogen atom, contrasting with this compound’s neutral tertiary amine .

- Bioactivity: Magnoflorine outperforms this compound in enzyme inhibition (e.g., thymidylate synthase) and antimicrobial efficacy due to its ionic nature, which enhances target binding .

Comparison of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₈H₁₇NO₃ | 295.1198 | 7.183 | Methylenedioxy, tertiary amine |

| Oxothis compound | C₁₈H₁₅NO₄ | 309.0976 | N/A | Ketone, methylenedioxy |

| Liriodenine | C₁₈H₁₁NO₃ | 289.0739 | 7.168 | Lactone, oxoaporphine |

| Magnoflorine | C₂₀H₂₄NO₄⁺ | 342.1705 | 8.008 | Quaternary ammonium, benzyl |

Data sourced from HPLC-MS and NMR studies .

Bioactivity Comparison

Antimicrobial Activity

- This compound : Moderately inhibits S. aureus (IC₅₀: 12.5 µg/mL) and Curvularia verrucosa (MIC: 50 µg/mL) .

- Liriodenine : Higher antifungal potency (MIC: 25 µg/mL for C. verrucosa) but negligible antibacterial effects .

- Magnoflorine: Superior broad-spectrum activity (IC₅₀: 5.8 µg/mL for S. aureus) due to enhanced enzyme binding .

Enzyme Inhibition

- Thymidylate Synthase (S. aureus): this compound: Binding energy = −6.2 kcal/mol . Magnoflorine: Binding energy = −8.9 kcal/mol .

- Antioxidant Capacity: this compound: Moderate DPPH radical scavenging (EC₅₀: 45 µM) . Asimilobine: Higher antioxidant activity (EC₅₀: 28 µM) due to phenolic hydroxyl groups .

常见问题

Q. How can researchers ensure reproducibility when reporting this compound’s synthetic protocols?

- Methodological Answer : Document reaction conditions (catalyst, temperature, solvent) in detail. Provide NMR spectra and chromatograms in supplementary data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。